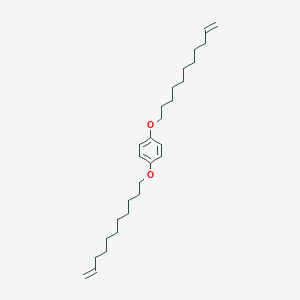
1,4-Bis(10-undecenyloxy)benzene
Descripción general
Descripción
“1,4-Bis(10-undecenyloxy)benzene” is an elastomer that is photochromic, conducting, and can be used for sensing . It has a molecular weight of 414.67 .
Molecular Structure Analysis
The molecular formula of “1,4-Bis(10-undecenyloxy)benzene” is C28H46O2 . The InChI code is 1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28 (24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 .Physical And Chemical Properties Analysis
“1,4-Bis(10-undecenyloxy)benzene” is a solid at room temperature . It has a melting point of 59.0 to 63.0 °C . The boiling point is 160 °C at 0.8 mmHg .Aplicaciones Científicas De Investigación
Energy Transfer Properties
1,4-Bis(10-undecenyloxy)benzene has been studied for its role in fluorescence energy transfer. The research focused on how hydrophobic and electrostatic forces impact chromophore-chromophore proximity, revealing that oligomers with longer side chains exhibit better energy transfer in water due to stronger hydrophobic attraction (Liu et al., 2003).
Photophysics and Excimer Formation
Another study investigated the photophysical properties of 1,4-Bis(10-undecenyloxy)benzene derivatives in solutions and solid films. It found that these compounds show concentration-dependent fluorescence, which is attributed to the formation of excimers (Sun & Lees, 2001).
Protonation and Luminescence Tuning
Research also explored the impact of protonation on the structural and spectroscopic properties of related benzene derivatives, demonstrating that protonation can be used to control chain structure and tune luminescence in heteroatomic conjugated polymers (Monkman et al., 2002).
Photodecomposition Dynamics
The photodecomposition dynamics of 1,4-bis(phenylethynyl)benzene derivatives have been studied to understand their photophysical properties. These studies provide insights into the singlet and triplet excited states and the formation of radicals under light exposure (Polyansky et al., 2006).
Liquid Crystalline Behaviour
A significant area of study is the liquid crystalline behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. This research is crucial for understanding the phase behavior and potential applications in molecular electronics and other fields (Lydon et al., 2008).
Optical Properties and Molecular Electronics
1,4-Bis(10-undecenyloxy)benzene and its derivatives have been extensively studied for their optical properties, including fluorescence and phosphorescence. These properties are significant for applications in molecular electronics and light energy harvesting assemblies (Beeby et al., 2002).
Corrosion Inhibition
Another application area is the use of derivatives of 1,4-bis(phenylethynyl)benzene as corrosion inhibitors. These compounds have been shown to effectively inhibit corrosion in metals, an important aspect in industrial applications (Singh & Quraishi, 2016).
Safety and Hazards
The safety information available indicates that “1,4-Bis(10-undecenyloxy)benzene” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
1,4-bis(undec-10-enoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-17-19-25-29-27-21-23-28(24-22-27)30-26-20-18-16-14-12-10-8-6-4-2/h3-4,21-24H,1-2,5-20,25-26H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFSIYFISCSTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629297 | |
| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(10-undecenyloxy)benzene | |
CAS RN |
138551-10-7 | |
| Record name | 1,4-Bis[(undec-10-en-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
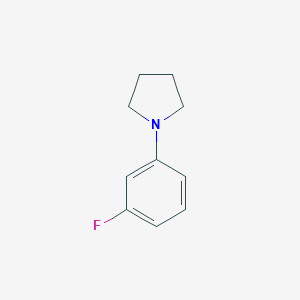
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
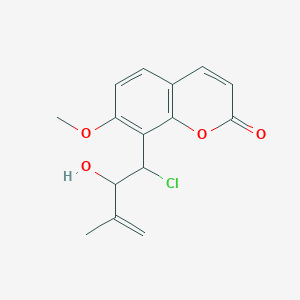
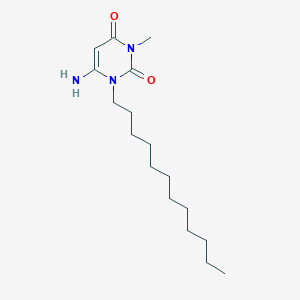


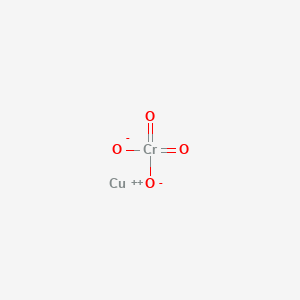
![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
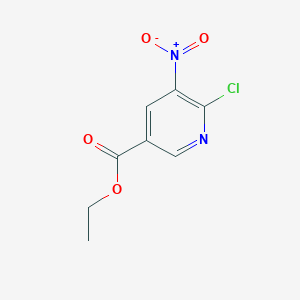
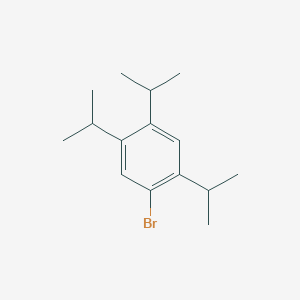
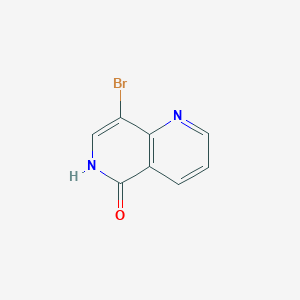

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)